molecular formula C12H16O4 B187857 3,4-Diethoxyphenylacetic acid CAS No. 38464-04-9

3,4-Diethoxyphenylacetic acid

Cat. No. B187857
CAS RN: 38464-04-9
M. Wt: 224.25 g/mol
InChI Key: FIKUHWAANCXBGJ-UHFFFAOYSA-N
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Description

3,4-Diethoxyphenylacetic acid is a chemical compound with the molecular formula C12H16O4 . It is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 3,4-Diethoxyphenylacetic acid consists of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The molecular weight is approximately 224.253 Da .


Physical And Chemical Properties Analysis

3,4-Diethoxyphenylacetic acid is a solid at 20 degrees Celsius . It has a density of 1.1±0.1 g/cm³, a boiling point of 357.2±27.0 °C at 760 mmHg, and a flash point of 134.1±17.2 °C . It has a molar refractivity of 60.0±0.3 cm³ .

Scientific Research Applications

3,4-Diethoxyphenylacetic Acid :

  • It is a chemical compound with the molecular formula C12H16O4 .
  • It appears as a white to orange to green powder or crystal .
  • It has a melting point of 78.0 to 82.0 °C .
  • It is soluble in methanol .

One potential application of this compound is in the field of organic chemistry . It can react with formaldehyde in the presence of acid to produce an isochromanone . This reaction could be useful in the synthesis of various organic compounds.

3,4-Diethoxyphenylacetic Acid :

  • It is a chemical compound with the molecular formula C12H16O4 .
  • It appears as a white to orange to green powder or crystal .
  • It has a melting point of 78.0 to 82.0 °C .
  • It is soluble in methanol .

This compound could potentially be used in various fields of organic chemistry . For example, it can react with formaldehyde in the presence of acid to produce an isochromanone . This reaction could be useful in the synthesis of various organic compounds.

3,4-Diethoxyphenylacetic Acid :

  • It is a chemical compound with the molecular formula C12H16O4 .
  • It appears as a white to orange to green powder or crystal .
  • It has a melting point of 78.0 to 82.0 °C .
  • It is soluble in methanol .

This compound could potentially be used in various fields of organic chemistry . For example, it can react with formaldehyde in the presence of acid to produce an isochromanone . This reaction could be useful in the synthesis of various organic compounds.

Safety And Hazards

3,4-Diethoxyphenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

2-(3,4-diethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-15-10-6-5-9(8-12(13)14)7-11(10)16-4-2/h5-7H,3-4,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKUHWAANCXBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191783
Record name 3,4-Diethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diethoxyphenylacetic acid

CAS RN

38464-04-9
Record name 3,4-Diethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38464-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diethoxyphenylacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Diethoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diethoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

0.8 g of 3,4-dihydroxy-phenylacetic acid and 6.9 g of barium hydroxide octahydrate are dissolved in 50 ml of water and at ambient temperature 2.9 ml of diethylsulphate are added dropwise. The solution is stirred for 2 hours at ambient temperature and for 2 hours at 40° C. After this time the solution is acidified with saturated potassium hydrogen sulphate solution, mixed with ethyl acetate and the suspension is filtered through Celite. The phases are separated and the ethyl acetate phase is dried over sodium sulphate and concentrated by evaporation. The residue obtained is purified through a silica gel column with toluene/ethyl acetate/ethanol (4:2:1) as eluant.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ER SHEPARD, HD PORTER, JF Noth… - The Journal of …, 1952 - ACS Publications
The ability to dilate the coronary artery of the heart is a property possessed by certain isoquinoline derivatives of the papaverine type. A study has been in progress in an effort to relate …
Number of citations: 39 pubs.acs.org
L Xue, M Sun, T Min, C Zhang… - Letters in Drug Design & …, 2009 - ingentaconnect.com
A series of chiral compounds were designed and synthesized as novel multidrug resistance (MDR) modulators on the basis of tetrahydroisoquinolines to reverse cancerous MDR on …
Number of citations: 3 www.ingentaconnect.com
S Wu, HM Li, YIF Bing, Y Zheng, WL Li, X Zou… - … of Pharmaceutical and …, 2023 - Elsevier
Bupleurum scorzonerifolium (BS) is one of the sources of Bupleuri Radix, which was first recorded in Shennong's classic of materia medica. It has a medicinal history of 2000 years and …
Number of citations: 1 www.sciencedirect.com
SN Li, YF Bing, S Wu, LT Luo, ZW Sun… - Phytochemical …, 2023 - Wiley Online Library
Introduction The root of Bupleurum scorzonerifolium Willd. (BS) is officially recognized in the Chinese Pharmacopoeia. In contrast, the aerial part of BS (ABS), accounting for 80% of BS, …
U Rose - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
4H‐3,1‐Benzoxazin‐4‐ones of the structural types 3 and 4 are accessible by cyclization reactions. The introduction of the phosphonate group was achieved by way of Wohl‐Ziegler …
Number of citations: 18 onlinelibrary.wiley.com
ER Shepard, JF Noth - Journal of the American Chemical Society, 1950 - ACS Publications
Substituted 2-bromopyridines have been oxi-dized to the corresponding 2-bromopyridine-N-oxides by perbenzoic acid or peracetic acid. The labilized bromine atom was readily …
Number of citations: 20 pubs.acs.org
RM Adams, CA VanderWerf - Journal of the American Chemical …, 1950 - ACS Publications
Fifteen ethoxy-methoxy homologs of pap-averine have been prepared and their therapeutic value as coronary dilators has been determined. A minimum correlation of action and …
Number of citations: 50 pubs.acs.org

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